3-Methoxyphenyl isocyanate

Asymmetric Polymerization Helical Polymers Stereochemistry

3-Methoxyphenyl isocyanate (CAS 18908-07-1) is an aromatic monoisocyanate bearing a single electron-donating methoxy substituent at the meta position of the phenyl ring. This substitution pattern imparts distinct reactivity characteristics compared to its ortho- and para-substituted isomers, as well as to unsubstituted phenyl isocyanate.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 18908-07-1
Cat. No. B097356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyphenyl isocyanate
CAS18908-07-1
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N=C=O
InChIInChI=1S/C8H7NO2/c1-11-8-4-2-3-7(5-8)9-6-10/h2-5H,1H3
InChIKeyNPOVTGVGOBJZPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyphenyl Isocyanate (CAS 18908-07-1): A Meta-Substituted Aryl Isocyanate for Stereoregular Polymer Synthesis and Pharmaceutical Intermediates


3-Methoxyphenyl isocyanate (CAS 18908-07-1) is an aromatic monoisocyanate bearing a single electron-donating methoxy substituent at the meta position of the phenyl ring [1]. This substitution pattern imparts distinct reactivity characteristics compared to its ortho- and para-substituted isomers, as well as to unsubstituted phenyl isocyanate. The compound is commercially available as a clear, colorless to slightly pink liquid with a purity specification of ≥97% by GC [2] and up to 99% from major chemical suppliers . Its primary utility lies in the synthesis of stereoregular polyisocyanates via anionic polymerization and as a building block for pharmaceutical and agrochemical carbamate and urea derivatives .

Why Generic Aryl Isocyanates Cannot Replace 3-Methoxyphenyl Isocyanate in Stereocontrolled Polymerizations and Regiospecific Derivatizations


In scientific and industrial applications requiring precise stereochemical control, polymer chain architecture, or regiospecific reactivity, 3-methoxyphenyl isocyanate cannot be freely interchanged with other aryl isocyanates. The meta-position of the methoxy group dictates unique electronic and steric properties that govern both the kinetics of incorporation into copolymers and the persistence of helical conformations in the resulting macromolecules [1]. Unlike para-substituted analogs, which exhibit different electron donation pathways, or ortho-substituted variants that introduce prohibitive steric hindrance, the meta-methoxy arrangement provides an optimal balance that enables selective reactivity in complex synthetic sequences [2]. The quantitative evidence below demonstrates that substitution with phenyl isocyanate, 4-methoxyphenyl isocyanate, or halogenated analogs leads to measurably different outcomes in copolymer composition, optical activity, and polymer chain stability—differences that directly impact material performance and synthetic efficiency.

Quantitative Differentiation of 3-Methoxyphenyl Isocyanate: Head-to-Head Data for Scientific Procurement Decisions


Superior Helical Persistence in Oligo(m-methoxyphenyl isocyanate) Compared to 3,5-Dimethyl and m-Chloro Analogs

In a direct comparative study of m-substituted phenyl isocyanate oligomerization initiated by lithium (S)-(-)-2-(methoxymethyl)pyrrolidide, oligo(m-methoxyphenyl isocyanate) (mMeOPI) exhibited the highest specific rotation [α]₃₆₅²⁵ at a degree of polymerization (DP) of 13–14, compared to DP=15 for 3,5-dimethylphenyl isocyanate (3,5MePI) and DP=10 for m-chlorophenyl isocyanate (mClPI) [1]. The maximum specific rotation values and the DP at which they occur indicate that the one-handed helical conformation persists over a longer chain length for the methoxy-substituted polymer, correlating with the electron-donating power of the meta substituent [1].

Asymmetric Polymerization Helical Polymers Stereochemistry

Intermediate Reactivity of m-Methoxyphenyl Isocyanate in Copolymerization with Ketenes Relative to Halogenated and Unsubstituted Analogs

Anionic copolymerization studies of phenylethylketene with various aryl isocyanates in DMF at −45 °C established a clear reactivity order for isocyanate incorporation into the copolymer: m-Cl = p-Cl > m-MeO > H > p-MeO [1]. This ranking quantifies the relative reactivity of 3-methoxyphenyl isocyanate (m-MeO) as intermediate between the highly reactive chlorophenyl isocyanates and the unreactive unsubstituted phenyl isocyanate, while the para-methoxy isomer (p-MeO) is the least reactive of all [1].

Copolymerization Reactivity Ratios Anionic Polymerization

Quantitative Synthesis of 3-Methoxyphenyl Isocyanate Under Adapted Vilsmeier Conditions

A recently reported protocol achieves one-step synthesis of 3-methoxyphenyl isocyanate in quantitative yield using adapted Vilsmeier conditions, with comprehensive characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. While direct comparative yield data for positional isomers under identical conditions are not provided, this protocol establishes a benchmark synthetic efficiency for the target compound that informs procurement decisions regarding in-house versus commercial sourcing.

Synthetic Methodology Process Chemistry Green Chemistry

High Commercial Purity Specification (≥97–99% by GC) with Validated Physical Constants

3-Methoxyphenyl isocyanate is routinely available from major chemical suppliers with purity specifications of ≥97.0% by GC [1] to 99% . Accompanying physical constants include boiling point 94–95 °C at 10 mmHg, density 1.138 g/mL at 25 °C, and refractive index n₂₀/D 1.543 . These specifications are comparable to those of phenyl isocyanate and 4-methoxyphenyl isocyanate, but the meta-substituted isomer offers a unique combination of purity grade availability and validated analytical data that facilitates reproducible research and process development.

Quality Control Analytical Chemistry Procurement Specifications

Optimal Scientific and Industrial Use Cases for 3-Methoxyphenyl Isocyanate Based on Quantitative Differentiation


Synthesis of Stereoregular Helical Polyisocyanates for Chiral Stationary Phases and Asymmetric Catalysis

As demonstrated by the direct head-to-head comparison in oligomerization studies [1], 3-methoxyphenyl isocyanate yields helical polymers with maximal specific rotation at DP=13–14, outperforming both 3,5-dimethyl and m-chloro analogs in conformational persistence. This property makes it the preferred monomer for preparing chiral stationary phases for HPLC enantiomer separations and for constructing polymeric asymmetric catalysts where long-range helical order is essential for enantioselectivity.

Controlled Copolymer Synthesis Requiring Intermediate Reactivity Between Ketene and Isocyanate Monomers

The established reactivity order (m-Cl = p-Cl > m-MeO > H > p-MeO) in anionic copolymerization with phenylethylketene [2] positions 3-methoxyphenyl isocyanate as the monomer of choice when a reactivity intermediate between highly reactive chlorophenyl isocyanates and unreactive phenyl isocyanate is required. This enables precise control over copolymer composition and block sequence distribution in specialty polyurethane and polyamide materials.

Pharmaceutical Intermediate for Carbamate and Urea API Candidates

3-Methoxyphenyl isocyanate serves as a key building block for the synthesis of pyrimidinedione derivatives, such as 1,3-bis(3-methoxyphenyl)-6-methyl-5-(trimethylsilyl)pyrimidine-2,4(1H,3H)-dione . The high commercial purity (99%) and well-characterized physical properties ensure reliable derivatization chemistry, minimizing side reactions and purification challenges during API process development.

Functionalization of Cotton Cellulose with Electron-Donating Aryl Substituents

Aryl isocyanates bearing electron-donating groups, including methoxyl substituents, have been employed to modify cotton cellulose, imparting improved rot resistance and ion-exchange properties [3]. While this study does not isolate 3-methoxyphenyl isocyanate specifically, the class-level inference that methoxy-substituted aryl isocyanates enhance reactivity with cellulose hydroxyl groups supports the use of the meta isomer in textile finishing and biomaterial functionalization applications.

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